8-Chloro-3-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 8-position and an oxirane (epoxide) ring attached via a methoxy linker at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 8-chloroquinoline.
Epoxidation: The introduction of the oxirane ring is achieved by reacting 8-chloroquinoline with epichlorohydrin under basic conditions. This reaction forms the oxirane ring at the 3-position via nucleophilic substitution.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 8-hydroxy-3-(oxiran-2-ylmethoxy)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The chloro group can enhance the compound’s binding affinity to specific targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the oxirane ring but shares the chloro-substituted quinoline core.
3-(Oxiran-2-ylmethoxy)quinoline: Similar structure but without the chloro group.
Quinoline: The parent compound without any substitutions.
Uniqueness
8-Chloro-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the chloro and oxirane functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
8-chloro-3-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-8-4-9(5-14-12(8)11)15-6-10-7-16-10/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMVSXXSSTIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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